molecular formula C8H12N2O2 B1203002 Pyridoxamine CAS No. 85-87-0

Pyridoxamine

Numéro de catalogue: B1203002
Numéro CAS: 85-87-0
Poids moléculaire: 168.19 g/mol
Clé InChI: NHZMQXZHNVQTQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mécanisme D'action

Target of Action

Pyridoxamine, a form of vitamin B6, primarily targets various biological systems within the body, playing a crucial role in their normal functioning . It is converted to pyridoxal 5’-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

This compound interacts with its targets by forming stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Biochemical Pathways

This compound is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in the transamination, decarboxylation, racemization, and eliminations or replacements at the β or γ carbons of amino acids .

Result of Action

The action of this compound results in the prevention of protein damage caused by glycation . It inhibits the formation of advanced glycation end products (AGEs), which are associated with medical complications of diabetes . It also inhibits the formation of advanced lipoxidation end products during lipid peroxidation reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine, the only radioprotector currently FDA-approved, due to this compound’s reactive oxygen species and reactive carbonyl species scavenging profile .

Analyse Biochimique

Biochemical Properties

Pyridoxamine is involved in several biochemical reactions, primarily due to its ability to scavenge free radicals and carbonyl species formed during sugar and lipid degradation . It interacts with various enzymes and proteins, including transition metal ions like Cu2+ and Fe3+, forming weak complexes . This compound also inhibits the Maillard reaction, blocking the formation of advanced glycation end-products (AGEs) by trapping intermediates and chelating metal ions crucial for redox reactions . This inhibition is significant in preventing complications associated with diabetes .

Cellular Effects

This compound has notable effects on cellular processes. It protects cells from oxidative stress by scavenging reactive oxygen species and reactive carbonyl species . In human granulosa cells, this compound impedes the formation of AGEs, thereby protecting against cellular damage . Additionally, this compound has been shown to rescue folding-defective variants of human alanine:glyoxylate aminotransferase, which is crucial in preventing primary hyperoxaluria type I .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It traps intermediates in the formation of Amadori products, preventing the breakdown of glycated proteins . This compound also chelates metal ions, disrupting the catalysis of redox reactions that lead to the formation of AGEs . Furthermore, it inhibits the formation of advanced lipoxidation end-products during lipid peroxidation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its efficacy in scavenging reactive species . Long-term studies in animal models have shown that this compound improves kidney histology and protects against ionizing radiation-induced gastrointestinal epithelial apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces oxidative stress and prevents the formation of AGEs . At higher doses, it may exhibit toxic effects, although these are generally less severe compared to other AGE inhibitors . Studies have shown that this compound improves kidney histology in diabetic models, comparable or superior to aminoguanidine .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to this compound 5’-phosphate (PMP) by the enzyme pyridoxal kinase . PMP is further converted to pyridoxal 5’-phosphate (PLP), the metabolically active form, by this compound-phosphate transaminase or pyridoxine 5’-phosphate oxidase . These pathways are crucial for amino acid metabolism and neurotransmitter synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the intestine and distributed to various tissues, including the liver, blood, and brain . The transport of this compound into mammalian cells is facilitated and exhibits relative specificity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it participates in various metabolic reactions . Studies have shown that this compound can also localize to mitochondria and peroxisomes, depending on the specific cellular context . This localization is essential for its role in amino acid metabolism and protection against oxidative stress .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la pyridoxamine implique généralement la conversion du chlorhydrate de pyridoxine. Le processus commence par l'oxydation du chlorhydrate de pyridoxine en utilisant du dioxyde de manganèse activé et de l'acide sulfurique concentré pour produire du pyridoxal. Ceci est suivi d'une réaction avec de l'acétate de sodium anhydre et du chlorhydrate d'hydroxylamine pour former l'oxime de pyridoxal. La dernière étape implique la réduction de l'oxime de pyridoxal avec de l'acide acétique et du zinc pour produire de la this compound .

Méthodes de production industrielle : La production industrielle de chlorhydrate de this compound implique des étapes similaires mais à plus grande échelle. Le processus comprend la préparation de l'oxime de pyridoxal, suivie de sa réduction et de sa cristallisation pour obtenir du chlorhydrate de this compound. Cette méthode garantit un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La pyridoxamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut former des complexes avec des ions métalliques de transition, en particulier le cuivre et le fer .

Réactifs et conditions courants :

    Oxydation : La this compound peut être oxydée en utilisant des agents comme le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Les réactions de réduction impliquent souvent des réactifs comme le zinc et l'acide acétique.

    Substitution : Les réactions de substitution peuvent se produire au niveau du groupe aminométhyle, souvent en utilisant des réactifs comme les halogénoalcanes.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le pyridoxal et le phosphate de pyridoxal, qui sont des formes biologiquement actives de la vitamine B6 .

Comparaison Avec Des Composés Similaires

La pyridoxamine est l'une des trois formes de la vitamine B6, les autres étant la pyridoxine et le pyridoxal. Bien que les trois composés puissent être convertis en pyridoxal 5’-phosphate, la forme biologiquement active, la this compound est unique en sa capacité à chélater les ions métalliques et à inhiber la formation de produits finaux de glycation avancée . Cela la rend particulièrement précieuse dans la recherche médicale et les applications.

Composés similaires :

Les propriétés uniques de la this compound et sa large gamme d'applications en font un composé d'un intérêt significatif tant en recherche scientifique qu'en applications industrielles.

Activité Biologique

Pyridoxamine (PM) is one of the three natural forms of vitamin B6, alongside pyridoxine (PN) and pyridoxal (PL). It plays a crucial role in various biological processes, particularly in the inhibition of advanced glycation end products (AGEs), which are implicated in numerous chronic diseases, including diabetes and cardiovascular disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Advanced Glycation End Products (AGEs) : this compound has been shown to inhibit the formation of AGEs by forming stable complexes with metal ions that catalyze oxidative reactions in the glycation process. It reacts with reactive carbonyl compounds, preventing further protein damage and reducing oxidative stress associated with AGE formation .
  • Antioxidant Properties : The compound acts as a scavenger for reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals. Studies indicate that this compound can trap these radicals effectively, thereby mitigating oxidative stress . Its antioxidant capacity is significant in explaining its role in inhibiting glycation processes.
  • Metal Chelation : this compound can chelate metal ions such as copper and iron, which are known to catalyze oxidative reactions leading to AGE formation. This chelation further enhances its protective effects against oxidative damage .

Therapeutic Applications

This compound's biological activity has led to various therapeutic applications:

  • Diabetic Complications : Research has demonstrated that this compound can reduce the progression of diabetic kidney disease and retinopathy by inhibiting AGEs. In animal models, it has shown promise in reducing kidney crystal formation associated with primary hyperoxaluria type 1 (PH1) .
  • Cardiovascular Health : By preventing oxidative stress and inflammation linked to AGEs, this compound may play a protective role in cardiovascular diseases. Its ability to inhibit endothelial cell dysfunction is particularly noteworthy .

Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFindings
Demonstrated that this compound inhibits AGE formation through metal ion chelation and radical scavenging.
Showed that PM administration reduced kidney crystals in PH1 models and improved glyoxylate detoxification.
Investigated the anti-angiogenic properties of vitamin B6 compounds, highlighting PM's lack of inhibitory effects on certain DNA polymerases compared to other B6 forms.

Case Studies

  • Diabetic Kidney Disease : A study involving diabetic rats treated with this compound showed a significant reduction in markers of kidney damage compared to untreated controls. The results suggested that PM effectively mitigates oxidative stress and inhibits AGE accumulation in renal tissues .
  • Primary Hyperoxaluria Type 1 : In a clinical trial involving patients with PH1, this compound supplementation resulted in decreased urinary oxalate levels and improved renal function markers, indicating its potential therapeutic role in managing this condition .

Propriétés

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046929
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

815 mg/mL
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85-87-0
Record name Pyridoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxamine
Reactant of Route 2
Reactant of Route 2
Pyridoxamine
Reactant of Route 3
Pyridoxamine
Reactant of Route 4
Pyridoxamine
Reactant of Route 5
Pyridoxamine
Reactant of Route 6
Pyridoxamine
Customer
Q & A

A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, this compound can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].

ANone:

  • Spectroscopic Data: this compound exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].

A: While primarily known for its AGE-inhibitory activity, this compound can act as a catalyst in certain reactions. For instance, this compound-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of this compound derivatives in biomimetic synthesis.

A: Yes, computational methods have been employed to study the interactions of this compound with carbohydrates []. These studies have helped elucidate the mechanism by which this compound scavenges reactive carbonyl species, providing insights for further development of this compound-based therapeutics.

A: this compound is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].

A: Research indicates that this compound exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].

A: Numerous studies demonstrate the efficacy of this compound in various experimental models. In vitro, this compound has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.

ANone: The provided research does not mention any specific resistance mechanisms developing against this compound.

A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for this compound's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify this compound and its metabolites. These include:

  • High-performance liquid chromatography (HPLC) for separating and quantifying this compound and its metabolites in biological samples [, ].
  • UV-Vis Spectroscopy for monitoring reaction kinetics and identifying this compound derivatives [].
  • ELISA for quantifying specific proteins and biomarkers related to this compound's mechanism of action [, , ].
  • Mass Spectrometry for identifying and characterizing this compound reaction products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.